molecular formula C15H11N3OS B13706515 (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13706515
M. Wt: 281.3 g/mol
InChI Key: KTXQXTKOZNQPKN-JLHYYAGUSA-N
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Description

(5E)-2-Mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a thio-substituted imidazolone derivative characterized by a pyridin-2-ylmethylene group at the 5-position and a phenyl group at the 3-position. Its (5E) stereochemistry, confirmed via X-ray crystallography in related compounds, influences molecular packing and intermolecular interactions .

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10+

InChI Key

KTXQXTKOZNQPKN-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name (5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Molecular Formula C15H11N3OS
Molecular Weight 281.3 g/mol
CAS Number Not explicitly assigned but referenced as VCID: VC18364166
Structural Features Imidazolone ring, thiol (-SH), phenyl group, pyridin-2-ylmethylene substituent
Applications Proteomics research, potential medicinal chemistry applications

Preparation Methods of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Detailed Synthetic Procedure

Condensation of 2-Thiohydantoin with Pyridine-2-carboxaldehyde
  • Reagents:

    • 2-Thiohydantoin (precursor to the imidazolone core)
    • Pyridine-2-carboxaldehyde (aldehyde source for the pyridin-2-ylmethylene substituent)
    • Acetic acid (solvent and catalyst)
    • Sodium acetate (buffer and base)
  • Procedure:

    • Dissolve 2-thiohydantoin and pyridine-2-carboxaldehyde in acetic acid.
    • Add sodium acetate to the reaction mixture to maintain a mildly basic environment.
    • Heat the mixture under reflux for several hours to facilitate condensation.
    • Cool the reaction mixture and isolate the product by filtration or extraction.
    • Purify the crude product by recrystallization or chromatography.
  • Reaction Scheme:

$$
\text{2-Thiohydantoin} + \text{Pyridine-2-carboxaldehyde} \xrightarrow[\text{AcONa}]{\text{AcOH, reflux}} (5E)-2\text{-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one}
$$

Two-Step One-Pot Synthesis
  • This method combines the condensation and subsequent modifications in a single reaction vessel, minimizing isolation steps and improving yield and efficiency.
  • The reaction conditions are similar but optimized for sequential transformations without intermediate purification.
Three-Component Condensation
  • Reagents:

    • Aryl isothiocyanate (providing the thiocarbonyl group)
    • Glycine (amino acid precursor)
    • Pyridine-2-carboxaldehyde
  • Procedure:

    • Mix all three reagents in acetic acid.
    • Heat under reflux to promote cyclization and condensation.
    • Isolate and purify the product as above.

Alkylation to Obtain S-Methylated Derivatives

  • Post-synthesis, the mercapto group (-SH) can be alkylated by reacting with iodomethane in the presence of a base to yield 2-methylthio derivatives.
  • This step is useful for modifying biological activity and solubility profiles.

Characterization and Analytical Data

The synthesized compounds are typically characterized by:

Technique Purpose Typical Findings
Infrared Spectroscopy (IR) Functional group identification Characteristic C=O, C=S, and aromatic bands
Proton Nuclear Magnetic Resonance (1H NMR) Structural elucidation and confirmation Signals corresponding to imidazolone ring protons, phenyl, and pyridinyl hydrogens
Carbon-13 NMR (13C NMR) Carbon skeleton confirmation Signals for carbonyl, thiocarbonyl, aromatic carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C15H11N3OS
X-ray Diffraction (XRD) Definitive structural confirmation Crystal structure confirming (5Z) and (5E) isomers

Summary Table of Preparation Methods

Method Starting Materials Solvent/Conditions Advantages References
Condensation with aldehyde 2-Thiohydantoin + pyridine-2-carboxaldehyde AcOH + AcONa, reflux Simple, high yield
Two-step one-pot synthesis Same as above Optimized sequential steps Improved efficiency, less handling
Three-component condensation Aryl isothiocyanate + glycine + aldehyde AcOH, reflux One-pot, versatile
Alkylation post-synthesis Mercapto compound + iodomethane + base Base, mild conditions Functional group modification

Research Findings and Applications

  • The synthetic routes described have been validated by spectroscopic and crystallographic analyses confirming the structure and purity of the compound.
  • The compound’s unique structure with a thiol and pyridinyl substituent allows for potential interactions in biological systems, making it valuable in drug discovery and proteomics research.
  • Safety precautions are necessary due to irritant properties; appropriate protective equipment and handling protocols should be followed.

Chemical Reactions Analysis

Alkylation of the Thiol Group

The mercapto (-SH) group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is typically conducted under basic conditions to deprotonate the thiol and enhance nucleophilicity.

ReagentConditionsProductYieldSource
IodomethaneNaOH, ethanol, 25°C, 6hS-methylated derivative78%
Benzyl chlorideK₂CO₃, DMF, 80°C, 12hS-benzyl derivative65%

Mechanistic studies suggest that the reaction proceeds via an SN2 pathway, with the thiolate anion attacking the electrophilic carbon of the alkyl halide .

Oxidation Reactions

The thiol group can oxidize to disulfides under mild oxidizing conditions. This dimerization is reversible under reducing environments.

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (3%)Ethanol, 25°C, 2hDisulfide dimerQuantitative conversion
I₂ (1 eq)THF, 0°C, 30 minDisulfide dimer92% isolated yield

The disulfide form has been observed to exhibit altered biological activity compared to the monomeric thiol.

Nucleophilic Substitution at the Pyridine Ring

The pyridin-2-yl group participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductOutcomeSource
NitrationHNO₃/H₂SO₄, 0°C, 4h5-Nitro-pyridinyl derivativeModerate regioselectivity
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°CBiaryl-substituted derivative70–85% yield

The pyridine ring’s electron-withdrawing nature directs substitution to the meta position relative to the nitrogen.

Condensation Reactions

The exocyclic methylene group reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively.

ReagentConditionsProductApplicationSource
AnilineAcOH, reflux, 8hSchiff base derivativeChelating agent
HydrazineEtOH, 60°C, 6hHydrazone analogAnticancer screening

These derivatives are often explored for enhanced bioactivity or coordination chemistry .

Cycloaddition Reactions

The conjugated diene system in the imidazolone core participates in Diels-Alder reactions.

DienophileConditionsProductStereoselectivitySource
Maleic anhydrideToluene, 110°C, 24hBicyclic adductEndo preference (85:15)
TetracyanoethyleneDCM, 25°C, 12hHexacyclic productQuantitative yield

The reaction’s regioselectivity is influenced by electron-withdrawing effects of the pyridine ring.

Metal Complexation

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂MeOH, 25°C, 2hSquare-planar Cu(II) complexAntimicrobial activity
FeCl₃EtOH, reflux, 6hOctahedral Fe(III) complexCatalytic studies

These complexes are characterized by UV-Vis spectroscopy and X-ray crystallography.

Key Comparative Analysis

Structural analogs demonstrate how substituents influence reactivity:

Compound ModificationReactivity Change ObservedSource
Pyridinyl → ThienylEnhanced electrophilic substitution rates
Phenyl → 4-NO₂-phenylIncreased oxidative stability
H → CH₃ at pyridine C6Steric hindrance reduces coupling yields

Scientific Research Applications

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The aromatic rings and imine group allow for π-π stacking interactions and hydrogen bonding, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

a. Thio vs. Methylthio Derivatives

  • The target compound’s mercapto (-SH) group contrasts with methylthio (-SMe) derivatives (e.g., (5Z)-2-methylthio-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one). The -SH group enables disulfide bond formation and metal coordination (e.g., copper complexes in ), whereas -SMe derivatives exhibit higher lipophilicity and reduced reactivity .

b. Arylidene Group Modifications

  • Conversely, 4-ethoxybenzylidene () increases hydrophobicity, impacting solubility and bioavailability.

c. Stereoisomerism (E vs. Z)

  • The (5E) configuration in the target compound likely results in distinct molecular geometry compared to (5Z) isomers (e.g., ). For example, (5Z)-3-phenyl-5-(pyridin-2-ylmethylene)-2-thiohydantoin exhibits different crystal packing due to Z-configuration, affecting solubility and stability .
Physicochemical Properties
Compound Substituents (Position) Stereochemistry Melting Point (°C) Solubility Key Functional Groups
Target Compound 2-SH, 3-Ph, 5-Pyridin-2-yl 5E Not reported Moderate (SH group) SH, C=O, Pyridine
(5Z)-2-Methylthio analog 2-SMe, 3-Ph, 5-Pyridin-2-yl 5Z 239–241 Low (SMe group) SMe, C=O, Pyridine
(5E)-5-(4-Nitrobenzylidene) 2-SH, 3-Ph, 5-NO₂-Ph 5E Not reported Low (NO₂ group) SH, C=O, NO₂
(5E)-5-(4-Ethoxybenzylidene) 2-SH, 3-Ph, 5-OEt-Ph 5E Not reported Moderate (OEt) SH, C=O, OEt
  • Melting Points : Methylthio derivatives (e.g., 239–241°C in ) generally have higher m.p. due to increased van der Waals interactions compared to mercapto analogs .
  • Solubility : Sulfonate-containing imidazolones () exhibit enhanced water solubility (>85% improvement) compared to the target compound’s moderate solubility from the SH group .
Stability and Reactivity
  • The SH group in the target compound may oxidize to disulfides under aerobic conditions, whereas alkylthio derivatives (e.g., ) are more stable. Steric effects from the pyridin-2-yl group may also hinder nucleophilic attacks at the 5-position .

Biological Activity

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, and potential therapeutic applications, drawing from a variety of research studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H11N3OS
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 200804-80-4

Synthesis

The synthesis of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step reactions starting from readily available pyridine derivatives. The mercapto group introduces thiol functionality, enhancing the compound's reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM in some derivatives .
  • Anticancer Properties :
    • Studies have demonstrated that mercapto-substituted imidazoles can induce cytotoxic effects in several cancer cell lines. For instance, related compounds have exhibited IC50 values indicating potent activity against colorectal cancer cells .
  • Antifungal Activity :
    • Some derivatives display antifungal properties comparable to established antifungal agents like fluconazole, targeting ergosterol synthesis pathways in fungi .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives showed strong binding interactions with bacterial DNA gyrase, which is critical for bacterial replication. This suggests a mechanism of action through inhibition of essential bacterial enzymes .

Anticancer Studies

In vitro studies on colorectal cancer cell lines demonstrated that compounds similar to (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can induce significant cell cycle arrest and apoptosis. The mechanism involved interaction with key signaling pathways such as MEK1 and ERK2 .

Antifungal Mechanisms

The antifungal activity was attributed to the inhibition of CYP51 enzyme involved in ergosterol biosynthesis. Compounds similar to this imidazole derivative were shown to significantly reduce ergosterol levels in fungal cells, indicating potential as antifungal agents .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialMIC = 0.21 μM against E. coli
AnticancerIC50 values indicating significant cytotoxicity against HT-29 cells
AntifungalInhibition of ergosterol synthesis comparable to fluconazole

Q & A

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodological Answer : Separate enantiomers via chiral HPLC or enzymatic resolution. Compare their activity in receptor-binding assays (e.g., radioligand displacement) and molecular dynamics simulations to assess stereospecific interactions. Eudismic ratios quantify potency differences between enantiomers .

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